1-(4-Bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide 1-(4-Bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 618092-50-5
VCID: VC2340223
InChI: InChI=1S/C11H11BrN4O/c1-7-10(11(17)15-13)6-14-16(7)9-4-2-8(12)3-5-9/h2-6H,13H2,1H3,(H,15,17)
SMILES: CC1=C(C=NN1C2=CC=C(C=C2)Br)C(=O)NN
Molecular Formula: C11H11BrN4O
Molecular Weight: 295.14 g/mol

1-(4-Bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide

CAS No.: 618092-50-5

Cat. No.: VC2340223

Molecular Formula: C11H11BrN4O

Molecular Weight: 295.14 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide - 618092-50-5

Specification

CAS No. 618092-50-5
Molecular Formula C11H11BrN4O
Molecular Weight 295.14 g/mol
IUPAC Name 1-(4-bromophenyl)-5-methylpyrazole-4-carbohydrazide
Standard InChI InChI=1S/C11H11BrN4O/c1-7-10(11(17)15-13)6-14-16(7)9-4-2-8(12)3-5-9/h2-6H,13H2,1H3,(H,15,17)
Standard InChI Key RROILEAHRIKONR-UHFFFAOYSA-N
SMILES CC1=C(C=NN1C2=CC=C(C=C2)Br)C(=O)NN
Canonical SMILES CC1=C(C=NN1C2=CC=C(C=C2)Br)C(=O)NN

Introduction

1-(4-Bromophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide is a brominated pyrazole derivative with diverse applications in agricultural chemistry, pharmaceuticals, and materials science. Its molecular structure and functional groups enable versatile reactivity, making it a valuable intermediate in synthesizing bioactive compounds and advanced materials. Below is a detailed analysis of its properties, synthesis, and research applications.

Synthesis and Production

The compound is synthesized via multi-step reactions starting from pyrazole precursors. Industrial methods optimize yield and purity using continuous flow reactors and automated systems. Key intermediates include 4-bromobenzaldehyde hydrazone, which undergoes cyclization with ethyl acetoacetate under reflux conditions.

Applications

Table 2: Primary Research Applications

Research Findings

Biological Activity

  • Antimicrobial: Effective against E. coli and S. aureus due to the bromophenyl group’s electronic effects.

  • Anti-inflammatory: Suppresses pro-inflammatory cytokines in vitro.

  • Anticancer: Induces apoptosis in cancer cells via cell cycle arrest.

Case Studies

  • A 2023 study highlighted its role in creating eco-friendly pesticides with 85% efficacy against aphids.

  • Derivatives reduced edema by 40% in murine models, comparable to standard anti-inflammatory drugs.

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